Isopropyl 3,7-dimethyloct-6-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26728-45-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
propan-2-yl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C13H24O2/c1-10(2)7-6-8-12(5)9-13(14)15-11(3)4/h7,11-12H,6,8-9H2,1-5H3 |
InChI Key |
ACFVGWNYKXYWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C)CCC=C(C)C |
Origin of Product |
United States |
Contextualization Within Terpenoid Ester Chemistry
Isopropyl 3,7-dimethyloct-6-enoate belongs to the broad class of terpenoid esters. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. Esters, on the other hand, are chemical compounds derived from an acid (in this case, citronellic acid) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl (alkoxy) group. In this specific molecule, the hydroxyl group of citronellic acid is replaced by an isopropoxy group.
The structural foundation of this compound is citronellic acid, a monoterpenoid. google.com This places the ester in a family of compounds known for their characteristic fragrances and biological activities. The properties of terpenoid esters are dictated by both the parent terpenoid and the alcohol moiety. For instance, the closely related compound, ethyl 3,7-dimethyloct-6-enoate, also known as ethyl citronellate, is recognized in the chemical literature. nih.govnih.gov The choice of the isopropyl group, as opposed to a more common ethyl or methyl group, can influence properties such as volatility, solubility, and odor profile, representing a specific avenue of chemical modulation within this class of compounds.
Significance and Emerging Research Trajectories of Isopropyl 3,7 Dimethyloct 6 Enoate
The significance of Isopropyl 3,7-dimethyloct-6-enoate currently lies more in its potential, as inferred from the study of its analogues, than in a body of dedicated research. The primary area of interest for such a compound is in the fragrance and flavor industry. The "fruity-rosy" odor profile is a common characteristic of citronellyl esters. google.com For example, 3,7-dimethyloct-6-en-1-yl methyl carbonate is noted for its strong fruity-rosy odor. google.com It is plausible that the isopropyl ester would exhibit a similar, yet distinct, olfactory profile.
Emerging research trajectories for compounds of this class involve their application as specialty chemicals. The structural similarity to known fragrance ingredients suggests its potential use in the formulation of perfumes, cosmetics, and other scented consumer products. google.com Research into the biological activities of related terpenoids, such as the investigation of citronellal (B1669106) and citronellyl acetate (B1210297) for their potential to ameliorate acetylcholine (B1216132) deficits, opens up possibilities for exploring the bioactivity of this compound. rsc.org
Furthermore, the synthesis of novel esters from bio-based precursors like citronellic acid is an area of growing interest in the pursuit of green chemistry. The intensification of ester synthesis using methods like microwave-assisted reactions is also a relevant research direction. ui.ac.id
Overview of Current Academic Understanding and Knowledge Gaps
Hydrolytic Stability and Degradation Pathways of the Ester Linkage
The stability of the isopropyl ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, as well as enzymatic catalysis. These reactions cleave the ester bond, yielding 3,7-dimethyloct-6-enoic acid and isopropanol.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst (e.g., HCl or H₂SO₄) and an excess of water, the ester undergoes hydrolysis. This reaction is reversible and represents the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water forms a tetrahedral intermediate. chemistrysteps.comjk-sci.com A proton transfer and elimination of isopropanol regenerates the acid catalyst and produces the final carboxylic acid. chemistrysteps.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk
Enzymatic Hydrolysis: Lipases are enzymes that catalyze the hydrolysis of ester bonds. Studies on citronellyl acetate (B1210297), a structurally similar monoterpene ester, have demonstrated that lipases from various microbial sources, such as Candida rugosa, Rhizopus arrhizus, and Mucor miehei, can effectively catalyze its hydrolysis to citronellol (B86348) and acetic acid. cdnsciencepub.comnih.gov The reaction conditions, including pH and temperature, significantly influence the rate and extent of hydrolysis, with optimal yields for citronellyl acetate hydrolysis often observed around 35 ± 2°C. cdnsciencepub.com It is expected that this compound would be similarly susceptible to lipase-catalyzed hydrolysis.
Reactions Involving the Alkene Moiety of the Chemical Compound
The trisubstituted C6=C7 double bond in this compound is a site of significant reactivity, allowing for a variety of addition and transformation reactions.
Catalytic Hydrogenation and Selective Reduction Chemistry
The alkene moiety can be selectively reduced to a carbon-carbon single bond through catalytic hydrogenation. This transformation converts this compound into Isopropyl 3,7-dimethyloctanoate. Research on the hydrogenation of structurally related compounds like citral (B94496) (3,7-dimethyloct-2,6-dienal) provides insight into the catalysts and conditions applicable for this reduction. rsc.orgaip.org
Commonly used heterogeneous catalysts include Raney nickel, as well as nickel supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). capes.gov.brresearchgate.netgoogle.com The reaction is typically carried out under a hydrogen gas (H₂) atmosphere. google.com The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. For instance, in the hydrogenation of citral, nickel skeletal catalysts have shown high activity, and the selectivity can be tuned by adjusting the reaction pressure. aip.orgcapes.gov.br
| Catalyst | Substrate | Product | Conditions | Reference |
|---|---|---|---|---|
| Chromium-promoted Raney Nickel | Citral | Citronellol | Isopropanol solvent | google.com |
| Ni/Al₂O₃ | Citral | Citronellol | 2.3 bar H₂, 2-pentanol solvent | capes.gov.br |
| Nickel Skeletal Catalyst | Citral | Citronellal (B1669106) | 10% (w/w) loading, 80°C, 20 bar H₂, 2 hours | aip.org |
Epoxidation and Dihydroxylation Reactions
Epoxidation: The C6=C7 double bond can be converted into an epoxide (an oxirane ring), yielding Isopropyl 6,7-epoxy-3,7-dimethyloctanoate. This reaction is a common transformation for alkenes. A study on the selective oxidation of citronellol demonstrated that the epoxidation of the double bond is the primary reaction pathway when using hydrogen peroxide (H₂O₂) in the presence of titanosilicate catalysts like TS-1. mdpi.com The resulting product from citronellol oxidation is 3,7-dimethyl-6,7-epoxyoctan-1-ol. mdpi.comnih.gov The choice of solvent is critical; for instance, acetonitrile can lead to high epoxide selectivity, whereas alcohol solvents like methanol (B129727) can promote subsequent ring-opening reactions of the epoxide. mdpi.com
Dihydroxylation: The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons), a process known as dihydroxylation. numberanalytics.com This results in Isopropyl 6,7-dihydroxy-3,7-dimethyloctanoate. The stereochemical outcome of this reaction depends on the reagents used. libretexts.org
Syn-dihydroxylation: This pathway adds both hydroxyl groups to the same face of the double bond. It is typically achieved using oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). numberanalytics.comlibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. numberanalytics.com
Anti-dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is a two-step process that involves initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org
| Reaction | Reagents | Key Intermediate | Product Stereochemistry | Reference |
|---|---|---|---|---|
| Epoxidation | H₂O₂/Titanosilicate Catalyst or m-CPBA | Epoxide (Oxirane) | N/A | mdpi.com |
| Syn-dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃, H₂O | Cyclic Osmate Ester | Syn | libretexts.org |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | Anti | libretexts.org |
Olefin Metathesis and Related Carbon-Carbon Bond Transformations
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. nih.gov The reaction proceeds through a metallacyclobutane intermediate as proposed by the Chauvin mechanism. nih.gov
For a molecule like this compound, the most relevant type of this reaction is cross-metathesis (CM). nih.govillinois.edu In a CM reaction, the ester would be reacted with a different olefin in the presence of a metathesis catalyst. This would lead to a statistical distribution of products, including the desired cross-product and homodimers of each starting alkene. illinois.edu The selectivity of cross-metathesis can often be controlled by using one olefin in excess or by choosing olefins with different reactivities (e.g., sterically bulky or electron-deficient olefins react slower). illinois.eduresearchgate.net Given that the alkene in this compound is trisubstituted, it would be considered a more sterically hindered and less reactive type of olefin, which could be leveraged to achieve selective cross-coupling with a more reactive olefin partner. researchgate.net
Ester Linkage Transformations and Rearrangement Reactions
Beyond hydrolysis, the ester group can be chemically transformed into other functional groups. Key reactions include reduction and transesterification.
Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters. orgoreview.comcommonorganicchemistry.com The reaction of this compound with LiAlH₄ would cleave the ester, reducing the carbonyl portion to a primary alcohol. This process would yield two alcohol products: 3,7-dimethyloct-6-en-1-ol (from the acyl part) and isopropanol (from the alkoxy part). orgoreview.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the isopropoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol. orgoreview.com
Transesterification: This reaction involves swapping the isopropyl group of the ester with an alkyl group from a different alcohol. This can be catalyzed by either an acid or a base. A more modern and efficient method involves enzymatic catalysis. Studies on citronellol have shown that its acylation to form various citronellyl esters can be efficiently catalyzed by lipases like Novozym® 435 through transesterification reactions with other esters (e.g., ethyl laurate). scielo.br These enzymatic methods often proceed under mild conditions with high conversion rates. For example, the production of citronellyl propionate (B1217596) via transesterification was significantly faster than via direct esterification. scielo.br
Radical Chemistry and Oxidative Pathways of the Chemical Compound
This compound can undergo reactions involving radical intermediates, particularly under oxidative conditions or upon interaction with radical species. These pathways are distinct from the direct, controlled oxidation of the alkene described previously.
Allylic Oxidation: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position, C5) are susceptible to radical abstraction. Studies on the oxidation of citronellol have identified products resulting from C5 allylic oxidation, such as 3,7-dimethyloct-6-en-1,5-diol, although this is often a minor pathway compared to epoxidation. mdpi.com This suggests that under certain oxidative conditions, this compound could be oxidized at the C5 position.
Radical Reactions at the Alkene: The C=C double bond is susceptible to attack by radical species. For instance, research on the atmospheric degradation of citronellal showed that it reacts rapidly with hydroxyl radicals (OH•). researchgate.net The proposed mechanism involves the addition of the OH radical to the double bond, leading to the formation of carbonyl compounds through oxidative cleavage. researchgate.net Similarly, the oxidation of citronellal with molecular oxygen under certain conditions can involve radical-initiated side reactions that attack the double bond, potentially via an epoxide intermediate, leading to diols and other by-products. nih.gov These findings indicate that this compound would likely react with radicals like OH•, primarily at the electron-rich C=C bond, leading to a cascade of reactions and potentially a complex mixture of oxidized products.
Mechanistic Studies of this compound Reactions
The study of reaction mechanisms involving this compound, a citronellyl ester, is crucial for optimizing reaction conditions and achieving desired product selectivity. While specific mechanistic investigations exclusively focused on this ester are not extensively documented, a comprehensive understanding can be derived from studies on structurally similar α,β-unsaturated esters and related terpenoid compounds. The primary reactions of interest are catalytic hydrogenation and transfer hydrogenation of the carbon-carbon double bond.
The general structure of this compound features a reactive alkene functional group and an ester moiety. Mechanistic studies on analogous systems reveal that these reactions are predominantly catalyzed by transition metals, which activate both the hydrogen source and the unsaturated substrate.
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation of α,β-unsaturated esters like this compound typically involves the use of heterogeneous or homogeneous catalysts with molecular hydrogen (H₂). Common catalysts include those based on palladium, rhodium, and nickel. acs.orgcapes.gov.bryoutube.com The mechanism can generally be described by the Horiuti-Polanyi mechanism, involving the following key steps:
Adsorption of Reactants: Both hydrogen and the unsaturated ester adsorb onto the surface of the metal catalyst. Hydrogen gas undergoes dissociative chemisorption to form metal-hydride (M-H) bonds. youtube.com
Coordination of the Alkene: The C=C double bond of the ester coordinates to a metal center. youtube.com
Stepwise Hydrogen Addition: A hydrogen atom is transferred from the metal surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that is bonded to the metal at the other carbon. A second hydrogen atom is then transferred to this carbon, leading to the saturated product. capes.gov.br
Desorption of the Product: The resulting saturated ester, Isopropyl 3,7-dimethyloctanoate, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
The regioselectivity of the hydrogenation, specifically the reduction of the C=C bond without affecting the carbonyl group of the ester, is a key aspect. For α,β-unsaturated esters, the hydrogenation of the alkene is generally more facile than the reduction of the ester group. chinesechemsoc.orgchinesechemsoc.org However, under more forcing conditions or with specific catalysts, the ester group can also be reduced. chinesechemsoc.orgchinesechemsoc.org
Table 1: Catalysts and General Conditions for Hydrogenation of Unsaturated Esters
| Catalyst System | Hydrogen Source | Typical Conditions | Mechanistic Notes |
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate pressures | Heterogeneous catalysis, often shows high selectivity for C=C bond reduction. researchgate.netresearchgate.net |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ gas | Mild conditions (e.g., room temp., 1 atm H₂) | Homogeneous catalysis, follows an "olefin-first" or "hydrogen-first" pathway. youtube.com |
| Nickel-based catalysts (e.g., Raney Ni, Ni-phosphine complexes) | H₂ gas | Elevated temperature and pressure | Can be highly active and enantioselective with chiral ligands. acs.org |
| Copper(I)/N-heterocyclic carbene (NHC) complexes | H₂ gas | Elevated temperature and pressure | Involves formation of a key Cu-O bond for H₂ activation. rsc.org |
This table is generated based on data from analogous systems and may be applicable to this compound.
Transfer Hydrogenation Mechanisms
Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule instead. Common hydrogen donors include isopropanol, formic acid, and Hantzsch esters. nih.govnih.govrsc.org
When isopropanol is used as the hydrogen source with an iridium-based catalyst, the proposed mechanism involves the formation of an iridium hydride complex. organic-chemistry.org The catalytic cycle is thought to proceed as follows:
Formation of the Active Catalyst: The iridium precursor reacts with isopropanol in the presence of a base to form an active iridium hydride species. organic-chemistry.org
Coordination and Insertion: The α,β-unsaturated ester coordinates to the iridium hydride complex. This is followed by the transfer of a hydride from the metal to the β-carbon of the double bond, and a proton from the coordinated isopropanol to the α-carbon. nih.gov
Product Release: The saturated ester is released, and the catalyst is regenerated.
A catalyst-free transfer hydrogenation using isopropanol has also been reported for activated alkenes, suggesting a mechanism involving hydrogen bond-assisted hydride transfer. nih.gov
With formic acid as the hydrogen donor, often in the presence of a palladium catalyst, the mechanism involves the decomposition of formic acid to CO₂ and H₂, which then proceeds via a catalytic hydrogenation pathway. nih.gov
Table 2: Hydrogen Donors and Catalysts in Transfer Hydrogenation of Unsaturated Carbonyl Compounds
| Hydrogen Donor | Catalyst System | Mechanistic Features |
| Isopropanol | [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | Formation of an iridium hydride complex; chemoselective reduction of C=C bond. organic-chemistry.orgorganic-chemistry.org |
| Isopropanol | (Cyclopentadienone)iron(0) carbonyl complex | Dehydrogenation of the allylic alcohol to an enal, followed by hydrogenation. acs.org |
| Formic Acid/Triethylamine | Nickel complexes | Enantioselective transfer hydrogenation has been reported. acs.org |
| Hantzsch Ester | Chiral Brønsted acids or iminium catalysts | Organocatalytic, biomimetic approach for conjugate reduction. illinois.eduacs.org |
This table is generated based on data from analogous systems and may be applicable to this compound.
Detailed kinetic and isotopic labeling studies specifically on this compound would be necessary to definitively elucidate the precise mechanistic pathways and transition states involved in its reactions.
Natural Occurrence of Parent Compounds (Citronellol and Citronellic Acid) and Related Esters in Plants and Microorganisms
The direct natural occurrence of this compound in plants and microorganisms is not widely documented. However, its parent compounds, citronellol and citronellic acid, along with other related esters, are prevalent in the biological world.
Citronellol is a natural acyclic monoterpenoid found in the essential oils of various plants. taylorandfrancis.com It is a major component of citronella oil, derived from grasses of the Cymbopogon species, and is also prominent in the oils of rose and geranium. taylorandfrancis.comgoogle.com The two enantiomers of citronellol, (+)-citronellol and (–)-citronellol, are found in different plant sources, with the former being more common in citronella oils and the latter in rose and Pelargonium geranium oils. google.com Citronellic acid, the corresponding carboxylic acid, is also found in nature, often alongside citronellol.
Esters of citronellol are significant contributors to the aroma of many plants. For instance, citronellyl acetate is a key volatile ester in the scent of roses and is also found in the essential oils of magnolia and citronella. nih.govresearchgate.net Other esters, such as ethyl citronellate (ethyl 3,7-dimethyloct-6-enoate), have also been identified in plant volatiles. nih.gov
Microorganisms are also known to produce these compounds. For example, the ascomycete Ceratocystis variospora can synthesize monoterpenes like citronellol. researchgate.net
The following table summarizes the natural occurrence of these related compounds:
| Compound | Natural Sources |
| Citronellol | Cymbopogon species (Citronella), Rosa species (Rose), Pelargonium species (Geranium), Citrus fruits taylorandfrancis.comethz.ch |
| Citronellic Acid | Often co-occurs with citronellol in plant essential oils |
| Citronellyl Acetate | Rosa species (Rose), Magnolia species, Cymbopogon species (Citronella) nih.govresearchgate.net |
| Ethyl Citronellate | Identified in plant volatiles nih.gov |
Enzymatic and Biosynthetic Pathways for the Formation of this compound and Analogues in Biological Matrices
The biosynthesis of terpenoids, including citronellol, originates from two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The condensation of these units leads to the formation of geranyl diphosphate (GPP), the direct precursor to monoterpenes. nih.govnih.gov
In plants like pelargonium, the biosynthesis of citronellol is a multi-step process. nih.gov It involves the reduction of citral to citronellal, followed by the further reduction of citronellal to citronellol. nih.gov Enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like (PRISE) family have been identified as citral reductases in this process. nih.gov
The formation of esters like this compound involves the esterification of an alcohol (citronellol) with an acyl-CoA. In roses, an acetyl-coenzyme A:geraniol/citronellol acetyltransferase has been identified, which is responsible for the formation of geranyl acetate and citronellyl acetate. nih.gov This enzyme utilizes acetyl-CoA and the respective alcohol to produce the acetate ester. nih.gov The formation of this compound would theoretically involve a similar enzymatic reaction, but with isobutyryl-CoA instead of acetyl-CoA.
A simplified representation of the biosynthetic pathway leading to citronellol and its esters:
IPP & DMAPP (from MVA/MEP pathways) → Geranyl Diphosphate (GPP)
GPP → Geraniol → Geranial (Citral)
Citral → (S)- or (R)-Citronellal (catalyzed by Citral Reductases)
Citronellal → Citronellol (catalyzed by Citronellal Reductases)
Citronellol + Acyl-CoA → Citronellyl Ester (catalyzed by Acyltransferases)
Microbial Transformation and Biodegradation Studies of this compound
While specific studies on the microbial transformation of this compound are limited, research on the biodegradation of its parent compounds and related esters provides significant insights.
Several microbial strains have been shown to degrade citronellol and its derivatives. Pseudomonas species are particularly notable for their ability to metabolize these compounds. Strains such as Pseudomonas citronellolis, Pseudomonas mendocina, and Pseudomonas aeruginosa have been documented to degrade citronellol. ethz.ch Pseudomonas mendocina IBPse 105 has been specifically studied for its ability to biodegrade citronellol, citronellal, and citronellyl acetate. researchgate.net Other microorganisms, including various yeasts like Hansenula anomala and bacteria like Rhodococcus equi, have also been shown to oxidize citronellol. researchgate.net
The degradation of citronellol in Pseudomonas typically begins with the oxidation of the alcohol to citronellal, followed by further oxidation to citronellic acid. ethz.ch The citronellic acid is then activated to its CoA ester, citronellyl-CoA. ethz.ch Due to the presence of a methyl group at the β-position, standard β-oxidation is inhibited. ethz.ch These bacteria employ a specialized pathway involving carboxylation of the β-methyl group, followed by hydration and elimination of an acetate group to overcome this blockage. ethz.ch
In the case of citronellyl acetate, Pseudomonas mendocina first hydrolyzes the ester to citronellol, which then enters the degradation pathway described above. researchgate.net The subsequent intermediates include citronellal and citronellic acid. researchgate.net
A table of key metabolic intermediates in the microbial degradation of citronellol and its acetate ester:
| Starting Compound | Key Intermediates |
| Citronellol | Citronellal, Citronellic Acid, Citronellyl-CoA ethz.ch |
| Citronellyl Acetate | Citronellol, Citronellal, Citronellic Acid researchgate.net |
The rate of microbial degradation of these compounds can be influenced by several factors. The initial concentration of the substrate can be a critical factor. High concentrations of some terpenoids can be toxic to microorganisms, potentially inhibiting their metabolic activity. researchgate.net The specific microbial strain and its enzymatic machinery also play a crucial role in the efficiency of degradation. For example, some strains may be more efficient at oxidizing the alcohol, while others excel at the subsequent acid metabolism. The culture conditions, such as nutrient availability and aeration, also impact microbial growth and metabolic rates.
Role in Plant Volatile Profiles and Inter-species Chemical Communication
Volatile terpenoids, including citronellol and its esters, are key components of plant volatile profiles and play a significant role in chemical communication between plants and other organisms. scispace.commdpi.com These volatile organic compounds (VOCs) act as signals that can attract pollinators and seed dispersers or deter herbivores and pathogens. nih.govmdpi.com
The blend of volatile compounds emitted by a plant, often referred to as its "scent," is a complex message that can be interpreted by various organisms in the environment. scispace.com For instance, the floral scent of roses, which contains citronellyl acetate, is crucial for attracting pollinators. nih.gov The composition of these volatile blends can be highly specific, varying between plant species, cultivars, and even different parts of the same plant. scispace.com
Furthermore, plants can alter their volatile emissions in response to environmental cues, such as herbivore attacks. scispace.com The release of specific terpenoids can act as an indirect defense mechanism by attracting natural enemies of the attacking herbivores. scispace.com This "cry for help" is a well-documented form of inter-species chemical communication. The emission of these volatile signals can also be perceived by neighboring plants, potentially priming their own defense systems in a process known as plant-plant communication. plant-ecology.com
Research Applications and Functional Roles of Isopropyl 3,7 Dimethyloct 6 Enoate
Academic Applications in Flavor and Fragrance Chemistry Research
The study of Isopropyl 3,7-dimethyloct-6-enoate and related citronellyl esters in academic research is primarily centered on understanding the fundamental principles that govern scent perception and the creation of new aroma profiles.
The detection of volatile chemical compounds, including esters like this compound, is initiated by their interaction with olfactory receptors (ORs). In non-human model systems, particularly insects, these receptors are typically located in the dendrites of olfactory sensory neurons, which are housed in specialized structures called sensilla on the antennae. actanaturae.runih.gov The insect olfactory system is highly sophisticated, utilizing several large and diverse families of receptor proteins to recognize a vast array of chemical cues. nih.govnih.govactanaturae.ru
When a volatile molecule enters the sensilla, it is often transported by odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) through the aqueous sensillar lymph to the ORs. nih.gov The binding of the odorant to an OR, which is a seven-transmembrane domain protein, triggers a signaling cascade. nih.gov In insects, this process is unique as it involves the formation of a heterodimer between a specific OR and a highly conserved co-receptor (Orco), which then functions as an ion channel. actanaturae.ru This ionotropic mechanism leads to a rapid change in the neuron's membrane potential, generating a nerve impulse that is transmitted to the brain for processing. actanaturae.ru
While these general principles are well-established for many volatile compounds in non-human models, specific studies detailing the interaction of this compound with particular olfactory receptors are not widely available in published literature. However, research has shown that ORs are not confined to the olfactory system and have been identified in various non-chemosensory tissues in mammals, such as the testis and placenta, suggesting a broader range of physiological functions for these receptors beyond smell perception. nih.gov
Structure-odor relationship (SOR) studies aim to correlate the chemical structure of a molecule with its perceived scent. For citronellyl derivatives, research has focused on how modifications to the parent molecule, β-citronellol, affect odor characteristics. β-Citronellol and its acetate (B1210297) ester, citronellyl acetate, are known for their citrusy, fresh, and floral scents. nih.gov
Research into oxygenated derivatives of β-citronellol and citronellyl acetate reveals that even minor structural changes can lead to significant differences in odor quality and potency. nih.govresearchgate.net For example, the introduction of a hydroxyl group at the C-8 position of citronellyl acetate to form 8-hydroxycitronellyl acetate retains the citrus-like smell but dramatically decreases its potency (increases the odor threshold). nih.govresearchgate.net Further oxidation to an oxo-group, as in 8-oxocitronellyl acetate, results in a complete shift of the odor profile to musty, rotten, and coconut-like notes. nih.gov Conversely, converting the C-8 position to a carboxylic acid in 8-carboxycitronellyl acetate leads to a total loss of odor. nih.gov
These findings underscore key principles in olfactometric research:
The addition of polar functional groups, such as hydroxyl or carboxyl groups, can significantly alter odor potency and quality, often leading to weaker or no scent. tugraz.at
The type of ester group (e.g., formate (B1220265), acetate, propionate) influences the fruity and floral nuances of the scent profile. For instance, citronellyl formate is described as having a fresh citrus, grapefruit rind note, while citronellyl propionate (B1217596) has fresh, rose floral, and fruity sweet facets. iff.comiff.com
Based on these principles, it can be inferred that this compound would possess a floral, rosy, and fruity odor, with the isopropyl group contributing its own characteristic nuance compared to the more common acetate or formate esters.
| Compound | Chemical Structure Modification (from Citronellol) | Reported Odor Characteristics | Odor Threshold (ng/L air) |
|---|---|---|---|
| β-Citronellol | Parent Alcohol | Citrus, fresh, floral | 10 nih.gov |
| Citronellyl Acetate | Acetate Ester | Citrus, fresh, floral | N/A |
| 8-Hydroxycitronellyl Acetate | Acetate Ester with C-8 Hydroxylation | Citrus, fresh, floral | 1261 nih.gov |
| 8-Oxocitronellyl Acetate | Acetate Ester with C-8 Oxidation to Aldehyde | Musty, rotten, coconut-like | N/A nih.gov |
| 8-Carboxycitronellyl Acetate | Acetate Ester with C-8 Oxidation to Carboxylic Acid | Odorless | N/A nih.gov |
| Citronellyl Formate | Formate Ester | Fresh citrus, grapefruit rind | N/A iff.com |
| Citronellyl Propionate | Propionate Ester | Fresh, rose floral, fruity sweet | N/A iff.com |
The citronellyl scaffold, including 3,7-dimethyloct-6-en-1-ol (citronellol) and its various esters, serves as a valuable starting material for the synthesis of novel aroma chemicals. google.com The fragrance industry constantly seeks new compounds with unique scent profiles, improved stability, or higher potency. google.com
Citronellyl esters can be modified through various chemical or biotechnological methods. Biotransformation, using enzymes or microbial agents, is a common strategy to introduce functional groups at specific positions on the terpene backbone, leading to new derivatives with altered sensory properties. For example, the main metabolic pathway for citronellyl compounds in many organisms involves hydroxylation at the C-8 position, which can then be further oxidized to create different functional groups. tugraz.at
While specific research detailing the use of this compound as a chemical precursor is limited, the principles are well-established for the broader class of citronellyl compounds. The ester group itself can be the target of transformation, or it can act as a protecting group for the alcohol while other parts of the molecule are modified. The goal of such investigations is to create new molecules that may offer more complex, powerful, or unique odor profiles than the parent compound.
Role in Chemical Ecology and Pheromone Research
In chemical ecology, volatile esters play a critical role as semiochemicals—chemicals that mediate interactions between organisms. Their functions range from attracting pollinators to serving as components of insect pheromones.
Insects rely heavily on their sense of smell to locate food, find mates, and avoid predators. researchgate.net Volatile esters are a common class of compounds used in insect chemical communication. Chemoreception in insects is a multi-step process involving the detection of these airborne molecules by specialized receptors on the antennae. nih.govncsu.edu
Many insect species, particularly within the order Lepidoptera (moths and butterflies), use acetate esters as components of their sex pheromones. nih.gov The olfactory system of these insects is finely tuned to detect these specific compounds. After a pheromone molecule binds to its receptor and elicits a neural signal, it must be rapidly inactivated to allow the neuron to reset and detect subsequent signals. This signal termination is often accomplished by odorant-degrading enzymes (ODEs) located in the sensillar lymph. nih.gov For acetate esters, a class of enzymes known as antennal esterases (AEs) is responsible for hydrolyzing the ester bond, thus clearing the pheromone from the receptor environment. nih.gov
Given that this compound is a volatile ester with a structure similar to known insect semiochemicals, it holds potential for investigation in insect behavioral studies. Research could explore its role as an attractant, repellent, or modulator of behavior in various insect species. However, specific studies documenting the chemoreception or behavioral effects of this particular compound on insects are not prominent in the existing scientific literature.
The composition of a floral scent can determine which pollinators are attracted, playing a key role in structuring plant-pollinator interaction networks. rsc.orgresearchgate.net Plants can create unique scent profiles, sometimes described as "private channels," to attract specific, efficient pollinators while avoiding non-pollinating floral visitors. rsc.org The diversity of esters and other volatiles allows for a high-dimensional trait space, enabling the evolution of highly specific plant-pollinator relationships. rsc.org
For instance, in melons (Cucumis melo), esters are a significant component of the floral aroma and are fundamental in attracting bee pollinators. researchgate.net Differences in the types and proportions of VOCs emitted by various melon cultivars can lead to variations in their attractiveness to bees. researchgate.net While this compound has not been specifically identified as a key mediator in a particular plant-pollinator system, the well-documented role of volatile esters in general highlights the potential for such compounds to be ecologically significant in pollinator attraction. nih.gov
Utilization as a Synthetic Intermediate in Complex Organic Synthesis
While this compound itself is not prominently cited as a key intermediate in complex organic synthesis, the broader class of terpenes and their derivatives are fundamental building blocks in the synthesis of a wide array of natural products and complex molecules. researchgate.netnih.govasianscientist.com Terpenes, with their chiral centers and functional groups, offer a rich platform for stereoselective synthesis.
The double bond within the citronellyl moiety of this compound presents a site for various chemical transformations. These can include, but are not limited to, epoxidation, dihydroxylation, and cleavage reactions, which can introduce new functionalities and pave the way for the construction of more complex molecular architectures. For instance, the synthesis of various terpene-based polymers often involves the modification of the terpene backbone to introduce polymerizable groups. diva-portal.orgnottingham.ac.uk
Although direct evidence is lacking for this compound, other terpene esters have been utilized in the synthesis of bioactive molecules. For example, esters of betulinic acid, a triterpene, have been synthesized to evaluate their cytotoxic activities. researchgate.net This suggests a potential, though currently unexplored, avenue for the use of this compound as a synthon in medicinal chemistry research.
The general synthetic utility of terpenes is well-established in the pursuit of complex natural product synthesis. researchgate.netnih.gov However, the specific application of this compound as a go-to intermediate for such purposes remains a subject for future investigation.
Exploration in Advanced Materials Science
The application of this compound in advanced materials science is not specifically documented. However, there is a growing interest in utilizing renewable resources, such as terpenes, in the development of novel polymers and materials. diva-portal.orgnottingham.ac.ukmdpi.com Terpenes are attractive as bio-based feedstocks due to their abundance and diverse chemical structures. nottingham.ac.uk
Research in materials science has focused on leveraging the inherent properties of terpenes to create sustainable polymers. For example, terpenes have been investigated as monomers for polymerization, leading to the creation of bio-based elastomers and plastics. mdpi.comresearchgate.net The functional groups present in terpenes can be modified to facilitate polymerization or to impart specific properties to the resulting material. For instance, the introduction of acrylate (B77674) functionalities into terpenes allows for their use in radical polymerizations. nottingham.ac.uk
Furthermore, some terpenoids and their derivatives have been explored as bio-based plasticizers for polymers like poly(3-hydroxybutyrate) (PHB). researchgate.net Geranyl acetate, a related terpene ester, has been shown to act as a plasticizer for PHB, improving its mechanical properties. researchgate.net This suggests a potential, albeit untested, role for this compound in similar applications.
The development of terpene-based polymers is an active area of research, with studies exploring their synthesis and potential applications in coatings, adhesives, and biomedical materials. nottingham.ac.uknottingham.ac.ukmdpi.com While the direct incorporation of this compound into advanced materials has not been reported, the broader trends in green chemistry and sustainable materials suggest that such applications could be a possibility for the future.
Data Tables
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Information |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| Appearance | Likely a colorless liquid |
| Odor | Expected to have a fruity, floral, or citrus-like aroma |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Note: This data is inferred from the properties of analogous citronellyl esters due to the lack of specific experimental data for this compound.
Table 2: Common Synthesis Methods for Analogous Citronellyl Esters
| Synthesis Method | Description | Key Reagents/Catalysts | Reference |
| Enzymatic Esterification | Direct esterification of citronellol (B86348) with a carboxylic acid. | Lipase (B570770) (e.g., from Candida rugosa or Rhizopus sp.) | diva-portal.orgejbiotechnology.info |
| Enzymatic Transesterification | Reaction of citronellol with an existing ester. | Lipase (e.g., Novozym® 435), vinyl acetate or other esters | scielo.brtandfonline.com |
| Chemical Esterification | Base-catalyzed esterification of citronellol. | Sodium hydroxide (B78521) (NaOH) | researchgate.net |
Theoretical and Computational Studies on Isopropyl 3,7 Dimethyloct 6 Enoate
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn influence its physical properties and biological activity. For a molecule like Isopropyl 3,7-dimethyloct-6-enoate, which possesses several rotatable bonds, a thorough conformational search would be the first step.
This process would involve using computational methods, such as molecular mechanics (MM) force fields (e.g., MMFF94, UFF) or semi-empirical methods, to explore the potential energy surface of the molecule. The goal is to identify all low-energy conformers, or the different spatial arrangements of the atoms that are relatively stable. The analysis would focus on the rotation around key single bonds, such as the C-C bonds in the octenoate chain and the C-O bond of the isopropyl ester group. The resulting conformers would be ranked by their relative energies to determine the most probable shapes of the molecule at a given temperature.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Once the significant low-energy conformers are identified, quantum chemical calculations would be employed to gain a deeper understanding of the electronic structure and chemical reactivity of this compound. Density Functional Theory (DFT) is a widely used method for such investigations, often with a basis set like 6-31G(d,p) or larger for better accuracy.
These calculations would provide valuable data points, including:
Optimized Geometries: The precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Electron Distribution: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of high electron density and susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: This would visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygen of the ester group, for instance, would be expected to be a region of high negative potential.
Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness would be calculated to quantify the molecule's reactivity.
Prediction of Spectroscopic Properties and Spectral Assignments
Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, the following spectra would typically be predicted:
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated. This would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular vibrations, such as the characteristic C=O stretch of the ester group (expected around 1730-1750 cm⁻¹) and the C=C stretch of the alkene group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C atoms would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. While no experimental data exists for the isopropyl ester, data for the similar ethyl 3,7-dimethyloct-6-enoate shows characteristic signals that would be expected to shift slightly with the change to an isopropyl group. nih.gov
A hypothetical comparison of the predicted ¹³C NMR chemical shifts for the ester portion of ethyl versus this compound is presented below. The values for the ethyl ester are based on available data, while the isopropyl values are illustrative predictions.
| Atom | Ethyl 3,7-dimethyloct-6-enoate (Reference) | This compound (Predicted) |
| Carbonyl Carbon (C=O) | ~173 ppm | ~172 ppm |
| Methylene Carbon (-O-CH₂-) | ~60 ppm | N/A |
| Methine Carbon (-O-CH-) | N/A | ~68 ppm |
| Methyl Carbon (-CH₃) | ~14 ppm | ~22 ppm (for the two isopropyl methyls) |
This table is for illustrative purposes and is not based on experimental data for this compound.
Docking Studies for Chemoreceptor Interactions in Biological Models (Non-Human)
Given that structurally related compounds like citronellol (B86348) and its esters are known for their fragrance properties, it is plausible that this compound could interact with olfactory receptors. nist.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the ester) when bound to a receptor protein.
A docking study for this compound would involve:
Receptor Selection: Identifying a suitable model for an olfactory receptor from a relevant non-human biological model (e.g., insect or rodent).
Ligand Preparation: Generating the 3D structure of the most stable conformer of this compound.
Docking Simulation: Using software like AutoDock or GOLD to place the ligand into the binding site of the receptor and calculate the binding affinity (usually expressed as a binding energy score).
The results would predict the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ester and the amino acid residues of the receptor. This could provide insights into the structural requirements for odor perception and help in designing new fragrance molecules. However, without any prior biological data, such a study would remain purely exploratory.
Q & A
Q. Q1. What are the optimal synthetic pathways for Isopropyl 3,7-dimethyloct-6-enoate, and how do reaction conditions influence yield and stereochemical outcomes?
Methodological Answer: Synthesis optimization requires factorial experimental designs to test variables (e.g., catalyst type, temperature, solvent polarity). For example, a 2^k factorial design can isolate critical factors affecting yield . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for verifying stereochemistry and purity. Comparative analysis of esterification methods (e.g., Steglich vs. Mitsunobu) should be framed within reaction kinetics and thermodynamic stability .
Q. Q2. How can researchers validate the purity and structural integrity of this compound in complex mixtures?
Methodological Answer: Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, NMR) techniques to resolve overlapping signals. For trace impurities, use high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation. Calibration curves and internal standards (e.g., deuterated analogs) improve quantitation accuracy. Theoretical frameworks like the "limit of detection" (LOD) and "limit of quantitation" (LOQ) guide methodological rigor .
Intermediate Research Questions
Q. Q3. What computational models best predict the physicochemical properties (e.g., logP, vapor pressure) of this compound?
Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations correlate molecular structure with properties like hydrophobicity and volatility. Validate models against experimental data using regression analysis. Open-source tools (e.g., COSMO-RS, Gaussian) enable parameterization of force fields for esters .
Q. Q4. How do solvent polarity and temperature affect the compound’s stability in storage or catalytic applications?
Methodological Answer: Design accelerated stability studies under controlled conditions (ICH Q1A guidelines). Monitor degradation kinetics via UV-Vis spectroscopy and Arrhenius plots to extrapolate shelf life. For catalytic studies, employ surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to track adsorption-desorption dynamics on heterogeneous catalysts .
Advanced Research Questions
Q. Q5. What mechanistic insights explain contradictory data on the compound’s reactivity in oxidation vs. hydrogenation reactions?
Methodological Answer: Apply in situ spectroscopic techniques (e.g., operando IR/Raman) to capture intermediate species during reactions. Compare free energy profiles using computational microkinetic models. Systematic reviews of existing literature should categorize discrepancies by experimental design flaws (e.g., uncontrolled moisture levels, catalyst poisoning) .
Q. Q6. How can this compound be integrated into green chemistry frameworks while maintaining efficacy in fragrance or pharmaceutical applications?
Methodological Answer: Evaluate solvent-free synthesis routes or biocatalytic methods (e.g., lipase-mediated esterification) using life-cycle assessment (LCA) metrics. Structure-activity relationship (SAR) studies should balance eco-toxicity (via QSAR models) with functional performance. Align research with CRDC subclass RDF2050104 (membrane separation technologies) for scalable purification .
Q. Q7. What theoretical frameworks best explain the compound’s adsorption behavior on heterogeneous surfaces in environmental or catalytic systems?
Methodological Answer: Langmuir and Freundlich isotherm models quantify adsorption capacity, while X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) characterize surface interactions. Link findings to broader theories (e.g., Brønsted-Evans-Polanyi relations in catalysis) to contextualize results within energy landscapes .
Methodological Guidance for Addressing Research Gaps
Q. Q8. How should researchers design studies to resolve inconsistencies in reported bioactivity data for this compound?
Methodological Answer: Adopt PICOT frameworks to structure hypotheses:
- P opulation: Target microbial strains or cell lines.
- I ntervention: Dose ranges and delivery methods.
- C omparison: Positive/negative controls (e.g., commercial antibiotics).
- O utcome: Quantitative metrics (e.g., IC50, MIC).
- T ime: Exposure duration and post-treatment monitoring.
Meta-analyses of existing datasets can identify confounding variables (e.g., solvent choice in bioassays) .
Q. Q9. What statistical approaches are optimal for analyzing multidimensional datasets (e.g., synergistic effects in mixed formulations)?
Methodological Answer: Multivariate analysis (PCA, PLS-DA) reduces dimensionality, while response surface methodology (RSM) models interaction effects. For synergy studies, use the Chou-Talalay combination index (CI). Open-source platforms like R or Python’s SciPy suite enable reproducible workflows .
Theoretical and Ethical Considerations
Q. Q10. How can researchers align studies on this compound with emerging theories in sustainable chemistry or systems biology?
Methodological Answer: Integrate systems biology tools (e.g., metabolic flux analysis) to map the compound’s role in biochemical networks. For sustainability, apply circular economy principles (e.g., waste valorization via ester hydrolysis). Theoretical alignment requires iterative literature synthesis to identify gaps (e.g., lack of toxicity data in aquatic ecosystems) .
Q. Q11. What ethical and methodological challenges arise when linking experimental data to computational predictions for regulatory submissions?
Methodological Answer: Ensure transparency in model assumptions (e.g., force field parameterization) and validate predictions against in vitro assays. Address reproducibility crises by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Ethical review boards should assess environmental release risks under OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
